molecular formula C21H22N2O B2856895 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide CAS No. 1351634-33-7

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide

Cat. No.: B2856895
CAS No.: 1351634-33-7
M. Wt: 318.42
InChI Key: MAOPDBDTJUSKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide is a benzamide derivative featuring a 3,4-dihydroisoquinoline moiety linked via a but-2-yn-1-yl spacer to a 2-methyl-substituted benzamide group. This compound is structurally notable for its alkyne linker, which confers rigidity, and the absence of electron-donating substituents (e.g., methoxy or halogen groups) on the benzamide and isoquinoline rings.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-17-8-2-5-11-20(17)21(24)22-13-6-7-14-23-15-12-18-9-3-4-10-19(18)16-23/h2-5,8-11H,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOPDBDTJUSKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Modifications

Key structural variations among analogs include:

  • Isoquinoline substituents: The presence or absence of methoxy groups at positions 6 and 5.
  • Benzamide substituents : Methyl, halogen (iodo, bromo), or hydrogen.
  • Linker type : Alkyne (but-2-yn-1-yl), alkyl (butyl), or hydroxypropyl groups.
Table 1: Structural and Functional Comparison
Compound Name Structural Features Biological Target/Activity Key Findings
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide (Target) Alkyne linker; 2-methylbenzamide; no methoxy on isoquinoline Inferred: Sigma-2 receptor/BChE Likely rigid binding due to alkyne linker; methyl enhances lipophilicity
N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxy-5-iodo-benzamide Butyl linker; 6,7-dimethoxy-isoquinoline; 5-iodo-2,3-dimethoxybenzamide Sigma-2 receptor (radioligand studies) Used in receptor binding assays; iodine enables radiolabeling
N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (Compound 23) Methylene linker; 2-bromophenyl substitution BChE inhibitor; anti-Aβ aggregation IC₅₀ = 1.2 µM for BChE; dose-dependent Aβ inhibition
(S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide derivatives Hydroxypropyl linker; chiral center; variable benzamide substitutions Undisclosed (patent focus) Synthetic emphasis on solubility and hydrogen bonding via hydroxyl group

Pharmacological and Physicochemical Properties

  • Solubility : Hydroxypropyl-linked analogs () likely exhibit higher aqueous solubility due to the hydroxyl group, whereas the alkyne linker in the target compound may reduce solubility .

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